molecular formula C22H17F3N10O2S B4654193 11-(1,5-dimethylpyrazol-4-yl)-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

11-(1,5-dimethylpyrazol-4-yl)-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B4654193
M. Wt: 542.5 g/mol
InChI Key: BFFVEQSQNRFHFW-UHFFFAOYSA-N
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Description

The compound “11-(1,5-dimethylpyrazol-4-yl)-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic molecule characterized by its multiple pyrazole rings, trifluoromethyl group, and a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of pyrazole rings, introduction of nitro and trifluoromethyl groups, and construction of the tetracyclic core. Common synthetic methods may include:

    Cyclization reactions: to form pyrazole rings.

    Nitration reactions: to introduce nitro groups.

    Fluorination reactions: to add trifluoromethyl groups.

    Multistep organic synthesis: to build the tetracyclic structure.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as chromatography and recrystallization.

    Scale-up processes: to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Exploration of its potential as a pharmaceutical agent due to its unique structure.

    Biological Studies: Investigation of its interactions with biological molecules and systems.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Materials Industry:

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole ring structures.

    Trifluoromethyl compounds: Molecules containing trifluoromethyl groups.

    Tetracyclic compounds: Molecules with similar tetracyclic cores.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its complex tetracyclic structure, which may confer unique chemical and biological properties.

Properties

IUPAC Name

11-(1,5-dimethylpyrazol-4-yl)-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N10O2S/c1-10-13(7-27-32(10)4)12-5-14(22(23,24)25)29-19-15(12)16-17(38-19)18-30-20(31-33(18)9-26-16)21(2,3)34-8-11(6-28-34)35(36)37/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFVEQSQNRFHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC3=C2C4=C(S3)C5=NC(=NN5C=N4)C(C)(C)N6C=C(C=N6)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(1,5-dimethylpyrazol-4-yl)-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 2
11-(1,5-dimethylpyrazol-4-yl)-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 3
11-(1,5-dimethylpyrazol-4-yl)-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 4
11-(1,5-dimethylpyrazol-4-yl)-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 5
11-(1,5-dimethylpyrazol-4-yl)-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 6
11-(1,5-dimethylpyrazol-4-yl)-4-[2-(4-nitropyrazol-1-yl)propan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

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